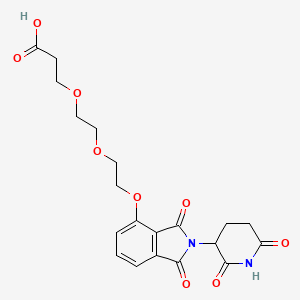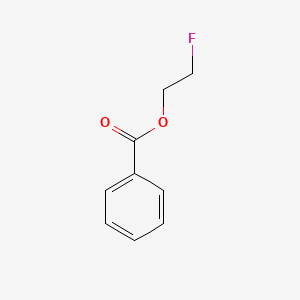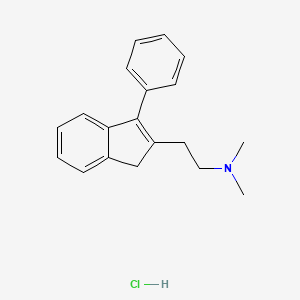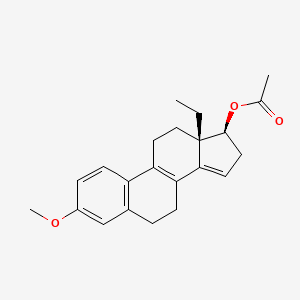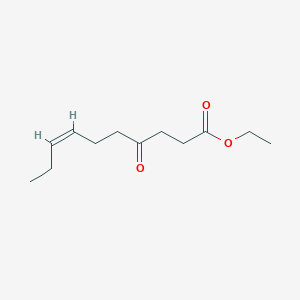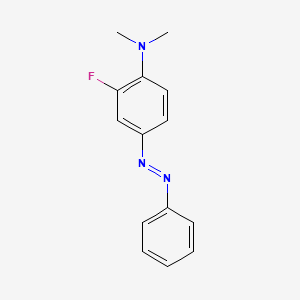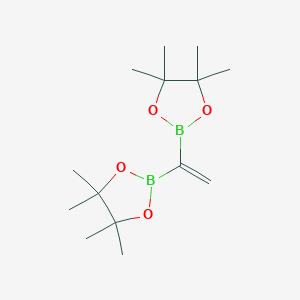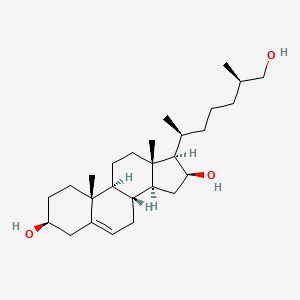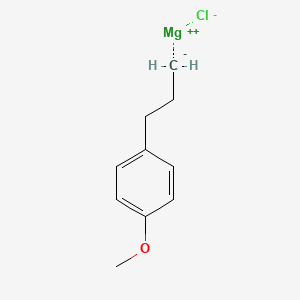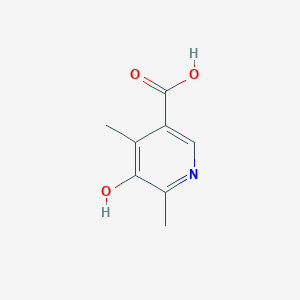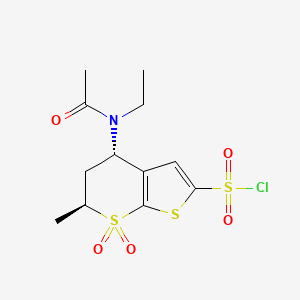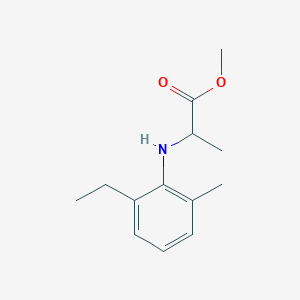
N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an alanine derivative esterified with a methyl group. It is often used in the synthesis of other complex molecules and has applications in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester typically involves the esterification of N-(2-Ethyl-6-methylphenyl)alanine. One common method includes the use of methanol and an acid catalyst to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products:
Hydrolysis: N-(2-Ethyl-6-methylphenyl)alanine and methanol.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active N-(2-Ethyl-6-methylphenyl)alanine, which can then interact with specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(2-Ethyl-6-methylphenyl)alanine: The parent compound without the ester group.
N-alkyl-β-amino acids: These compounds share a similar structure but differ in the alkyl group attached to the nitrogen atom.
Uniqueness: N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its parent compound and other similar molecules. This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
methyl 2-(2-ethyl-6-methylanilino)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3 |
Clé InChI |
LRBSXVUHGCCJDT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


